N-(1-phenylethyl)cyclobutanamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation . This is a general synthetic procedure of a wide range of chiral amines by careful choice of insaturated esters and alkylation of the chiral enolate in the initial reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds are based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .Scientific Research Applications
Crystal Structure and Industrial Use
N-(1-phenylethyl)cyclobutanamine's derivatives have applications in industrial synthesis, such as in the creation of azo pigments. The crystal structure of these compounds has been studied extensively. For instance, N,N′-1,4-phenylene-bis(3-oxobutanamide) is an industrial intermediate used in azo pigment synthesis. Its crystal structure was determined using laboratory powder diffraction data and dispersion-corrected DFT calculations to confirm the structure (Brüning et al., 2009).
Biological Activities
Research on cyclobutane-containing alkaloids, which include derivatives of this compound, has shown that these compounds exhibit significant antimicrobial, antibacterial, and anticancer activities. Over 210 compounds have been identified with these properties, originating from both terrestrial and marine species (Dembitsky, 2007).
Cyclobutane Formation in DNA
Studies on the conformation of DNA have utilized cyclobutane dimer formation. Cyclobutane dimer formation in (dA)n.(dT)n-tracts cloned in plasmid DNA has been used to probe their conformation, revealing unusual structures adopted by these tracts (Lyamichev, 1991).
Synthesis of Cyclobutanes
In the field of organic synthesis, cyclobutanes, including those derived from this compound, are synthesized for various applications. A study on the electrochemical reduction of 1,4-dihalobutanes showed the production of a variety of products including cyclobutane, illustrating the chemical versatility of these compounds (Pritts & Peters, 1995).
Phytotoxicity Studies
N-Phenylethylamides, closely related to this compound, have been isolated from bacteria and tested for phytotoxicity, indicating their potential use as herbicides. These compounds exhibited inhibitory effects against various microalgae species (Maskey et al., 2002).
Photocatalysis
Flavin derivatives, relevant to the study of this compound, have been used in visible light photocatalysis. They enable efficient cyclobutane ring formation through intramolecular [2+2] cycloadditions, showcasing the potential of these compounds in photocatalytic applications (Mojr et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it interacts with its targets (potentially opioid receptors) to induce changes in the body
Biochemical Pathways
It is anticipated that the metabolism of such compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation . These biochemical pathways and their downstream effects are subject to further investigation.
Pharmacokinetics
Based on the known pharmacokinetics of similar compounds, it can be hypothesized that these properties significantly impact the bioavailability of the compound
Result of Action
Similar compounds have been associated with a range of effects, including analgesia and potentially severe adverse effects, including addiction and overdose
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(1-phenylethyl)cyclobutanamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
N-(1-phenylethyl)cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHMVMRQYDQYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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